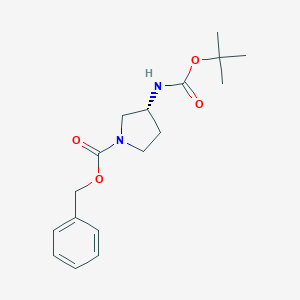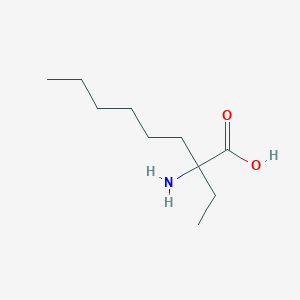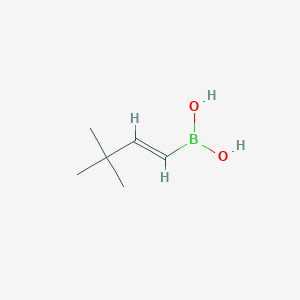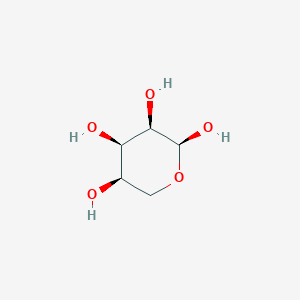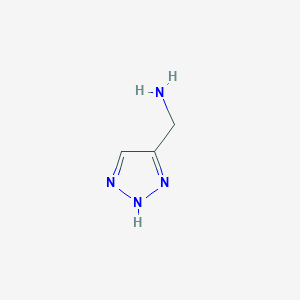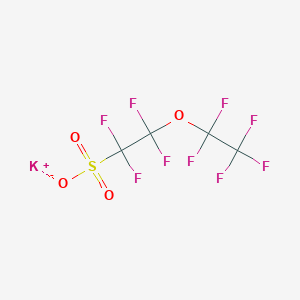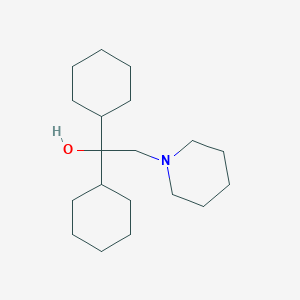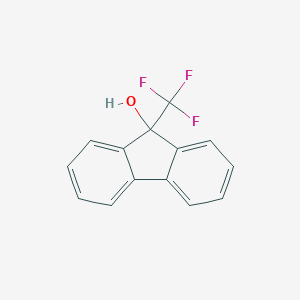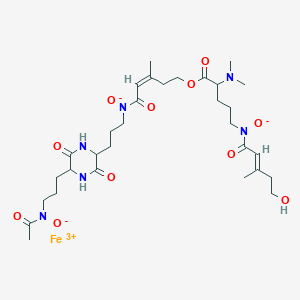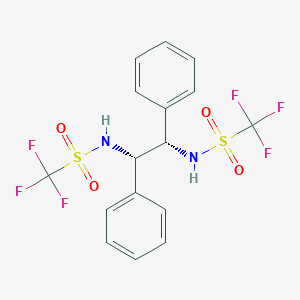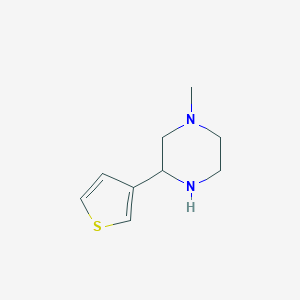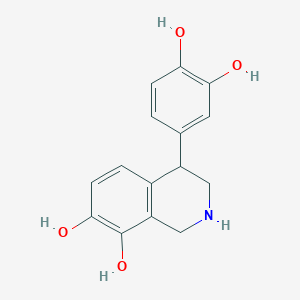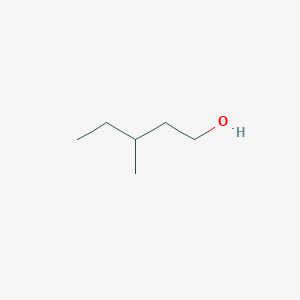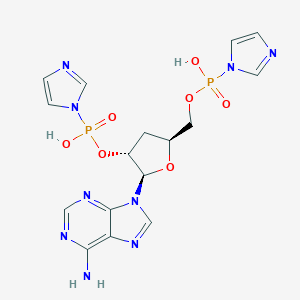
Impd(3')apim
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Impd(3')apim is a small molecule that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of the enzyme Inosine 5'-monophosphate dehydrogenase (IMPDH), which is involved in the de novo synthesis of guanine nucleotides. In
Wirkmechanismus
The mechanism of action of Impd(3')apim involves the inhibition of Impd(3')apim, which leads to a decrease in the intracellular levels of guanine nucleotides. This, in turn, leads to a disruption of various biological processes that rely on the synthesis of guanine nucleotides. The exact mechanism of inhibition is still not fully understood, and further research is needed to elucidate the details.
Biochemische Und Physiologische Effekte
Impd(3')apim has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in various cancer cell lines, suggesting its potential as an anti-cancer agent. It has also been shown to inhibit the growth of various viruses, including the hepatitis C virus and the human cytomegalovirus. In addition, Impd(3')apim has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Impd(3')apim has several advantages for lab experiments. It is a potent and specific inhibitor of Impd(3')apim, making it a valuable tool for studying the role of guanine nucleotides in various biological processes. It has also been shown to have low toxicity in various cell lines, making it a relatively safe compound to work with. However, Impd(3')apim has some limitations as well. It is not a commercially available compound, and its synthesis can be challenging and time-consuming. In addition, its mechanism of action is still not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on Impd(3')apim. One direction is to further elucidate its mechanism of action and its effects on various biological processes. This could lead to the development of new therapeutic agents for various diseases. Another direction is to explore the potential of Impd(3')apim as a tool for studying the role of guanine nucleotides in various biological processes. This could lead to a better understanding of the fundamental mechanisms that underlie various biological processes. Finally, there is a need for the development of new and more efficient synthesis methods for Impd(3')apim, which could make it more accessible to researchers.
Synthesemethoden
The synthesis of Impd(3')apim is a multi-step process that involves the use of various reagents and catalysts. The first step involves the preparation of the key intermediate, which is then subjected to a series of reactions to yield the final product. The synthesis method has been described in detail in several research articles, and it involves the use of various techniques such as chromatography, spectroscopy, and crystallography.
Wissenschaftliche Forschungsanwendungen
Impd(3')apim has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of Impd(3')apim, which is a key enzyme in the de novo synthesis of guanine nucleotides. This makes Impd(3')apim a valuable tool for studying the role of guanine nucleotides in various biological processes such as DNA replication, transcription, and translation.
Eigenschaften
CAS-Nummer |
113888-20-3 |
|---|---|
Produktname |
Impd(3')apim |
Molekularformel |
C16H19N9O7P2 |
Molekulargewicht |
511.33 g/mol |
IUPAC-Name |
[(2R,3R,5S)-2-(6-aminopurin-9-yl)-5-[[hydroxy(imidazol-1-yl)phosphoryl]oxymethyl]oxolan-3-yl]oxy-imidazol-1-ylphosphinic acid |
InChI |
InChI=1S/C16H19N9O7P2/c17-14-13-15(21-7-20-14)25(10-22-13)16-12(32-34(28,29)24-4-2-19-9-24)5-11(31-16)6-30-33(26,27)23-3-1-18-8-23/h1-4,7-12,16H,5-6H2,(H,26,27)(H,28,29)(H2,17,20,21)/t11-,12+,16+/m0/s1 |
InChI-Schlüssel |
PLHILTSIFNHEGX-HWWQOWPSSA-N |
Isomerische SMILES |
C1[C@H](O[C@H]([C@@H]1OP(=O)(N2C=CN=C2)O)N3C=NC4=C(N=CN=C43)N)COP(=O)(N5C=CN=C5)O |
SMILES |
C1C(OC(C1OP(=O)(N2C=CN=C2)O)N3C=NC4=C(N=CN=C43)N)COP(=O)(N5C=CN=C5)O |
Kanonische SMILES |
C1C(OC(C1OP(=O)(N2C=CN=C2)O)N3C=NC4=C(N=CN=C43)N)COP(=O)(N5C=CN=C5)O |
Synonyme |
3'-deoxyadenosine-2',5'-diphosphoimidazolide Impd(3')ApIm |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



